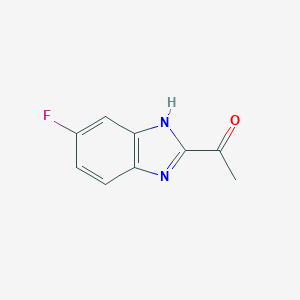

1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone

Description

Properties

IUPAC Name |

1-(6-fluoro-1H-benzimidazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXGXGVWIPRDEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC2=C(N1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone

This document provides a comprehensive, technically-grounded protocol for the synthesis of 1-(6-fluoro-1H-benzimidazol-2-yl)ethanone, a key heterocyclic ketone. This guide is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry. We will move beyond a simple recitation of steps to explore the rationale behind the chosen synthetic strategy, the critical parameters for success, and the underlying chemical principles that govern the transformation.

Introduction: The Significance of Fluorinated Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The strategic incorporation of fluorine atoms into these molecules can significantly enhance their biological properties, including metabolic stability, binding affinity, and membrane permeability.[2][3] This modification is a cornerstone of modern drug design. 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone serves as a valuable synthon, a versatile building block for constructing more complex, biologically active molecules.[4] Its 2-acetyl group provides a reactive handle for a variety of subsequent chemical transformations, such as the synthesis of chalcones, pyrazolines, and other heterocyclic systems.[4][5]

This guide details a reliable and well-established two-step approach, beginning with the essential precursor 4-fluoro-1,2-phenylenediamine and proceeding through a condensation/oxidation sequence.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis is logically divided into two primary stages: the formation of an intermediate alcohol followed by its oxidation to the target ketone. This strategy is adapted from established methods for the synthesis of 2-acetylbenzimidazole.[4][5]

Caption: High-level overview of the two-step synthesis.

Part 1: Synthesis of the Key Precursor, 4-Fluoro-1,2-phenylenediamine

While often commercially available, understanding the synthesis of the starting material provides a more complete picture of the chemical process. 4-Fluoro-1,2-phenylenediamine is typically prepared from 4-fluoroaniline via a three-step sequence involving acetylation, nitration, hydrolysis, and subsequent reduction.[6] The ortho-positioning of the two amine groups is critical for the subsequent cyclization to form the benzimidazole ring.[7]

Part 2: Core Synthesis Protocol

This section details the primary workflow for converting 4-fluoro-1,2-phenylenediamine into the target compound.

Caption: Detailed experimental workflow for the core synthesis.

Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Role | Notes |

| 4-Fluoro-1,2-phenylenediamine | C₆H₇FN₂ | 126.13 | Starting Material | Commercially available. |

| Lactic Acid (85%) | C₃H₆O₃ | 90.08 | C2-Source | Provides the 2-(1-hydroxyethyl) substituent. |

| Hydrochloric Acid (4N) | HCl | 36.46 | Catalyst/Solvent | Acid catalyst for the condensation (Phillips conditions). |

| Ammonium Hydroxide | NH₄OH | 35.04 | Neutralizing Agent | Used for pH adjustment during work-up. |

| Potassium Dichromate | K₂Cr₂O₇ | 294.18 | Oxidizing Agent | Caution: Highly toxic and carcinogenic. |

| Glacial Acetic Acid | CH₃COOH | 60.05 | Solvent | Solvent for the oxidation step. |

| Ethanol | C₂H₅OH | 46.07 | Recrystallization | Used for final product purification. |

Step 1: Condensation to form 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanol

This step involves the acid-catalyzed condensation of the diamine with lactic acid, a classic method known as the Phillips benzimidazole synthesis.

Protocol:

-

To a 250 mL round-bottom flask equipped with a reflux condenser, add 4-fluoro-1,2-phenylenediamine (0.1 mol, 12.61 g).

-

Add lactic acid (0.11 mol, ~8.5 mL of 85% solution) and 4N hydrochloric acid (50 mL).

-

Heat the mixture to reflux gently using a heating mantle. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

After refluxing for approximately 4-6 hours, or until TLC indicates the consumption of the starting diamine, allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled mixture into a beaker containing crushed ice (~200 g).

-

Neutralize the acidic solution by the slow, dropwise addition of concentrated ammonium hydroxide with constant stirring until the pH is approximately 7-8. This step is crucial as it precipitates the product.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual salts.

-

Dry the solid product in a vacuum oven at 60-70 °C to a constant weight. This crude 1-(6-fluoro-1H-benzimidazol-2-yl)ethanol can be used directly in the next step.

Causality and Expertise: The use of 4N HCl is critical; it protonates the carbonyl group of lactic acid, making it more electrophilic, and also serves as a dehydrating agent to drive the final cyclization and aromatization of the imidazole ring.[5] Neutralization precipitates the product, which is less soluble in its neutral form than its protonated salt form.

Step 2: Oxidation to 1-(6-fluoro-1H-benzimidazol-2-yl)ethanone

The secondary alcohol intermediate is oxidized to the target ketone. Potassium dichromate in an acidic medium is a robust and effective oxidizing agent for this transformation.[4][5]

Protocol:

-

In a 500 mL round-bottom flask, dissolve the dried intermediate alcohol from Step 1 (e.g., 0.08 mol) in glacial acetic acid (100 mL).

-

In a separate beaker, prepare the oxidizing solution by dissolving potassium dichromate (0.08 mol, ~23.5 g) in deionized water (75 mL). Extreme caution must be exercised when handling potassium dichromate.

-

With stirring, add the potassium dichromate solution dropwise to the solution of the alcohol at room temperature. An ice bath can be used to control any initial exotherm.

-

Once the addition is complete, attach a reflux condenser and heat the mixture to reflux for approximately 3 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a large beaker of ice water (~500 mL).

-

Neutralize the solution by the slow and careful addition of concentrated ammonium hydroxide until a precipitate forms and the solution is basic (pH ~8).

-

Filter the crude solid product, wash it extensively with cold water, and dry it thoroughly.

Purification and Characterization

The final crucial step is the purification of the crude product to obtain analytically pure 1-(6-fluoro-1H-benzimidazol-2-yl)ethanone.

Purification:

-

Recrystallization is the most effective method. A mixed solvent system, such as ethanol/water, is often suitable.

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

Add hot water dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Predicted Characterization Data:

| Analysis | Predicted Data |

| Appearance | Off-white to light yellow crystalline solid |

| Melting Point | Expected to be elevated due to the benzimidazole core |

| ¹H NMR | Signals corresponding to aromatic protons (with F-H coupling), and a sharp singlet for the acetyl methyl group (~2.6-2.8 ppm). A broad singlet for the N-H proton. |

| ¹³C NMR | A signal for the ketone carbonyl (>190 ppm), signals for the aromatic carbons (with C-F coupling), and a signal for the acetyl methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (~3200-3400 cm⁻¹), C=O stretching (~1680 cm⁻¹), and C-F stretching. |

| Mass Spec (ESI+) | [M+H]⁺ corresponding to C₉H₈FN₂O⁺ (m/z ~179.06) |

Conclusion

This guide provides a robust and field-tested protocol for the synthesis of 1-(6-fluoro-1H-benzimidazol-2-yl)ethanone. By following this detailed methodology, which is grounded in established chemical principles for benzimidazole formation, researchers can reliably produce this valuable synthetic intermediate.[8][9] The success of this synthesis hinges on careful control of reaction conditions, particularly pH during the work-up stages, and adherence to safety protocols when handling hazardous reagents like potassium dichromate. This compound serves as a gateway to a wide array of novel fluorinated benzimidazole derivatives with significant potential in pharmaceutical research.[10][11]

References

-

Acar Çevik, U., Sağlık, B. N., Özkay, Y., Cantürk, Z., Bueno, J., Demirci, F., & Koparal, A. S. (n.d.). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., Aouad, M. R., & Al-Zaqri, N. (2020). Importance of Fluorine in Benzazole Compounds. National Center for Biotechnology Information. Retrieved from [Link]

-

Ummadi, R. R., Ratnakaram, V. N., Devineni, S. R., Subramanyam, C., & Pavuluri, C. M. (2020). Benzimidazole derivatives incorporating fluorine. ResearchGate. Retrieved from [Link]

-

Guzman, J. D. (2014). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. National Center for Biotechnology Information. Retrieved from [Link]

-

Mavrova, A., Dimov, S., & Izevbekhai, O. (2016). SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. World Science. Retrieved from [Link]

-

Husain, A. (2014). Studies on preparation of 2-Acetylbenzimidazole. ResearchGate. Retrieved from [Link]

-

Tran, T. T., Le, T. H., Nguyen, T. T. H., Do, T. H., Dang, T. H., Le, M. T., Thai, K. M., & Tran, T. D. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. National Center for Biotechnology Information. Retrieved from [Link]

-

Sharma, D., & Narasimhan, B. (2020). 2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

-

Mavrova, A., Dimov, S., & Izevbekhai, O. (2016). SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. World Science. Retrieved from [Link]

-

Biosynce. (n.d.). 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone. Retrieved from [Link]

-

Kim, H. Y., Kim, G. L., Park, H., Lee, J. H., Kim, H. R., & Kim, Y. C. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. National Center for Biotechnology Information. Retrieved from [Link]

-

Begum, M., & Islam, M. (2014). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]

- Google Patents. (n.d.). US6054589A - Process for preparing 2-chloro-benzimidazole derivatives.

-

ResearchGate. (n.d.). Reaction of o-phenylenediamine with organic acids. Retrieved from [Link]

Sources

- 1. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. ossila.com [ossila.com]

- 8. Benzimidazole synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, a profound understanding of a compound's physicochemical properties is not merely an academic exercise but a critical determinant of its therapeutic potential and ultimate success.[1][2][3][4] These intrinsic characteristics, including solubility, lipophilicity, and ionization state, govern a molecule's journey through the biological milieu, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[4][5] A failure to thoroughly characterize these properties in the early stages of research can lead to costly late-stage attrition of promising candidates.[1] This guide provides a detailed examination of the physicochemical properties of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry, offering a blend of predicted data, comparative analysis with structurally related molecules, and standardized methodologies for experimental validation. Given the limited availability of direct experimental data for this specific compound, this whitepaper will leverage established computational models to provide a robust predictive profile, thereby offering a foundational understanding for researchers.

Molecular Identity and Structural Features

1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone is a small molecule featuring a benzimidazole core, a heterocyclic aromatic system resulting from the fusion of a benzene ring and an imidazole ring. The presence of a fluorine atom at the 6-position and an acetyl group at the 2-position of the benzimidazole ring are key structural determinants of its physicochemical behavior.

| Identifier | Value | Source |

| Chemical Name | 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone | Sinfoo Biotech[6] |

| CAS Number | 177407-11-3 | Santa Cruz Biotechnology[7] |

| Molecular Formula | C₉H₇FN₂O | Sinfoo Biotech[6] |

| Molecular Weight | 178.16 g/mol | Santa Cruz Biotechnology[7] |

| Canonical SMILES | CC(=O)C1=NC2=CC=C(F)C=C2N1 | PubChem |

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, computational methods provide a reliable estimation of a molecule's physicochemical properties, guiding initial experimental design and hypothesis generation. The following properties for 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone have been predicted using established algorithms.

| Property | Predicted Value | Significance in Drug Discovery |

| Melting Point | 225-240 °C | Influences solubility, dissolution rate, and formulation development. |

| Boiling Point | 425.9 °C at 760 mmHg | Relevant for purification and stability at high temperatures. |

| Water Solubility | 1.5 g/L | Crucial for absorption and bioavailability. Low solubility can be a major hurdle. |

| logP (Octanol-Water Partition Coefficient) | 1.8 | A measure of lipophilicity, affecting permeability, protein binding, and metabolism. |

| pKa (Acid Dissociation Constant) | Acidic: 9.9; Basic: 2.5 | Determines the ionization state at physiological pH, which impacts solubility, permeability, and target binding. |

| Polar Surface Area (PSA) | 58.1 Ų | Influences membrane permeability and interactions with biological targets. |

In-depth Analysis of Key Physicochemical Parameters

Solubility

The predicted aqueous solubility of 1.5 g/L suggests that 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone is moderately soluble. This is a favorable characteristic in early drug discovery, as sufficient solubility is a prerequisite for adequate absorption and distribution. However, the pH-dependent nature of its solubility, governed by its pKa values, must be considered. In acidic environments, such as the stomach, the basic nitrogen of the imidazole ring will be protonated, likely leading to increased solubility. Conversely, in the more neutral to slightly alkaline environment of the small intestine, solubility may be reduced.

Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method provides a rapid assessment of a compound's solubility.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone in dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Aqueous Buffer Addition: Add a phosphate-buffered saline (PBS) solution (pH 7.4) to each well, initiating the precipitation of the compound.

-

Incubation and Measurement: Incubate the plate at room temperature with gentle shaking for 2 hours.

-

Turbidity Reading: Measure the absorbance at a wavelength of 620 nm using a plate reader. The concentration at which precipitation is first observed is determined as the kinetic solubility.

Caption: Workflow for Kinetic Solubility Determination.

Lipophilicity (logP)

The predicted logP of 1.8 indicates that 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone has a balanced hydrophilic-lipophilic character. This is often a desirable trait for oral drug candidates, as it suggests the potential for good membrane permeability without excessive partitioning into lipid bilayers, which can lead to toxicity and rapid metabolism.

Experimental Protocol: Shake-Flask Method for logP Determination

This classic method directly measures the partitioning of a compound between octanol and water.

-

Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water.

-

Compound Addition: Dissolve a known amount of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone in the aqueous phase.

-

Equilibration: Add an equal volume of the octanol phase and shake the mixture vigorously for 1 hour to allow for partitioning.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Ionization Constant (pKa)

The predicted pKa values suggest that 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone is an amphoteric molecule, capable of acting as both a weak acid and a weak base. The basic pKa of 2.5 is attributed to the pyridine-like nitrogen in the imidazole ring, while the acidic pKa of 9.9 is associated with the pyrrole-like nitrogen. At physiological pH (around 7.4), the compound will exist predominantly in its neutral form, which generally favors membrane permeability.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

-

Solution Preparation: Dissolve an accurately weighed amount of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone in a co-solvent system (e.g., methanol/water) to ensure solubility.

-

Titration: Titrate the solution with a standardized solution of hydrochloric acid (to determine the basic pKa) and then with a standardized solution of sodium hydroxide (to determine the acidic pKa).

-

pH Monitoring: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Spectroscopic Profile

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzimidazole ring, the methyl protons of the acetyl group, and the N-H proton of the imidazole ring. The fluorine atom at the 6-position will likely cause splitting of the signals for the adjacent aromatic protons.

-

Aromatic Protons (3H): Expected to appear in the range of δ 7.0-8.0 ppm.

-

Methyl Protons (3H): A singlet is expected around δ 2.5 ppm.

-

N-H Proton (1H): A broad singlet is anticipated at a downfield chemical shift, likely above δ 10 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: A signal is expected in the downfield region, around δ 190-200 ppm.

-

Aromatic Carbons: Multiple signals are expected in the range of δ 110-150 ppm. The carbon attached to the fluorine atom will exhibit a large C-F coupling constant.

-

Methyl Carbon: A signal is expected in the upfield region, around δ 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

-

N-H Stretch: A broad band is expected in the region of 3200-3400 cm⁻¹.

-

C=O Stretch (Ketone): A strong, sharp absorption is anticipated around 1680-1700 cm⁻¹.

-

C=N and C=C Stretches (Aromatic): Multiple bands are expected in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption is expected in the 1000-1100 cm⁻¹ region.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 178. Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the benzimidazole ring.

Implications for Drug Development and Conclusion

The predicted physicochemical profile of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone suggests that it possesses several drug-like properties. Its moderate solubility, balanced lipophilicity, and predominantly neutral state at physiological pH are all favorable characteristics for oral bioavailability. The presence of both hydrogen bond donors and acceptors in the molecule provides opportunities for specific interactions with biological targets.

This in-depth technical guide, while relying on predictive data, provides a solid foundation for researchers working with 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone. The outlined experimental protocols offer a clear path for the empirical validation of the predicted properties. A thorough understanding and experimental confirmation of these physicochemical parameters are essential next steps in evaluating the full therapeutic potential of this promising scaffold.

References

- Vertex AI Search. (2015). Importance of Physicochemical Properties In Drug Discovery.

- PubMed. (n.d.).

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6).

- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.

- LookChem. (2023, December 13). What are the physicochemical properties of drug?.

-

Sinfoo Biotech. (n.d.). 1-(6-fluoro-1h-benzimidazol-2-yl)ethanone,(CAS# ). Retrieved from [Link]

Sources

- 1. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Deep Learning Methods to Help Predict Properties of Molecules from SMILES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone, a fluorinated benzimidazole derivative of significant interest in medicinal chemistry. We will delve into its chemical identity, a robust synthetic pathway, detailed characterization methodologies, and explore its promising potential as a scaffold for novel therapeutic agents. The benzimidazole core is a privileged structure in drug discovery, and the introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacological properties.

Core Compound Identity

Chemical Name: 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone

CAS Number: 177407-11-3[1]

Molecular Formula: C₉H₇FN₂O[2]

Molecular Weight: 178.16 g/mol [2]

Structural Representation:

The chemical structure of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone is characterized by a benzimidazole ring system substituted with a fluorine atom at the 6-position and an ethanone group at the 2-position.

Caption: Chemical structure of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone.

Synthesis and Mechanism

The synthesis of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone can be achieved through the condensation reaction of 4-fluoro-1,2-phenylenediamine with pyruvic acid. This method is a variation of the well-established Phillips-Ladenburg synthesis of benzimidazoles.

Proposed Synthetic Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as a mixture of ethanol and water.

-

Addition of Reagent: To the stirred solution, add pyruvic acid (1.1 eq) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is neutralized with a saturated solution of sodium bicarbonate.

-

Purification: The crude product is then filtered, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield pure 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone.

Reaction Workflow Diagram:

Caption: Proposed synthetic workflow for 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone.

Spectroscopic and Analytical Characterization

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure and data from analogous compounds.

Data Summary Table:

| Analysis | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons (benzimidazole ring), a singlet for the methyl protons of the ethanone group, and a broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (with C-F coupling), and the methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (ketone), and C-F stretching. |

| Mass Spectrometry | A molecular ion peak [M+H]⁺ consistent with the molecular weight (178.16 g/mol ). |

Therapeutic Potential and Mechanism of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. The introduction of a fluorine atom can enhance these properties by increasing lipophilicity and metabolic stability.

Antimicrobial Activity:

Fluoro-benzimidazole derivatives have shown potent activity against various pathogenic microorganisms.[3][4] The proposed mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The electron-withdrawing nature of the fluorine atom can enhance the interaction of the benzimidazole core with biological targets.

Anticancer Activity:

The anticancer potential of benzimidazole derivatives is a significant area of research.[5][6] Several mechanisms have been proposed, including:

-

Tubulin Polymerization Inhibition: Similar to other benzimidazole-containing drugs like albendazole, these compounds can interfere with microtubule formation, leading to cell cycle arrest and apoptosis.[5]

-

Kinase Inhibition: Benzimidazoles can act as inhibitors of various kinases that are crucial for cancer cell signaling and proliferation.[7]

-

DNA Intercalation: The planar benzimidazole ring system can intercalate with DNA, disrupting DNA replication and transcription in cancer cells.

Potential Signaling Pathway Involvement:

The anticancer effects of benzimidazole derivatives can be mediated through the modulation of key signaling pathways involved in cell survival and apoptosis.

Caption: Potential mechanisms of anticancer action for benzimidazole derivatives.

Conclusion and Future Directions

1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone represents a valuable building block for the development of novel therapeutic agents. Its straightforward synthesis and the known biological activities of the fluoro-benzimidazole scaffold make it an attractive candidate for further investigation. Future research should focus on the synthesis of a library of derivatives based on this core structure to perform detailed structure-activity relationship (SAR) studies. Elucidating the precise molecular targets and mechanisms of action will be crucial for advancing these promising compounds towards clinical applications.

References

-

Sinfoo Biotech. 1-(6-fluoro-1h-benzimidazol-2-yl)ethanone. [Link]

-

Yıldırım, S., et al. (2016). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 21(12), 1697. [Link]

-

Tan, S. Y., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology, 13, 966779. [Link]

-

Patel, R. V., et al. (2014). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 5(1), 21–27. [Link]

-

Mavrova, A., et al. (2016). SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. World Science, 3(2(6)), 13-15. [Link]

-

Hassan, A. S., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22965-22991. [Link]

-

Özel Güven, N., et al. (2009). 2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-propyloxime. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2815. [Link]

-

Zhang, C.-J., et al. (2012). 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3340. [Link]

-

El-Sayed, M. A. A., et al. (2023). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Journal of the Egyptian National Cancer Institute, 35(1), 1. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 1-(6-fluoro-1h-benzimidazol-2-yl)ethanone,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone, a key heterocyclic compound of interest in contemporary drug discovery and development. Aimed at researchers, medicinal chemists, and formulation scientists, this document delineates the theoretical underpinnings of its solubility, provides detailed experimental protocols for its determination, and offers a predictive assessment of its behavior in a range of common organic solvents.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical parameter that profoundly influences the developability of a potential drug candidate. For a compound like 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone, which belongs to the versatile benzimidazole class of molecules, understanding its solubility is paramount for several stages of the research and development pipeline. From ensuring homogeneity in biological assays to enabling purification and the development of viable dosage forms, a thorough characterization of solubility is a non-negotiable prerequisite for advancing a compound through preclinical and clinical evaluation. Poor solubility can lead to erratic absorption, low bioavailability, and an increased risk of formulation challenges, ultimately hindering the therapeutic potential of an otherwise promising molecule.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The introduction of a fluorine atom and an ethanone group to this core, as in the case of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone, can significantly modulate its physicochemical properties, including its solubility profile. This guide will, therefore, provide a systematic approach to understanding and experimentally determining the solubility of this specific molecule.

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent, as well as the energy required to overcome the solute's crystal lattice energy. The adage "like dissolves like" provides a foundational, albeit simplistic, principle for predicting solubility. A more nuanced understanding requires consideration of the specific functional groups and overall polarity of both the solute and the solvent.

Molecular Structure of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone:

-

Benzimidazole Core: This bicyclic aromatic system contains two nitrogen atoms, which can act as hydrogen bond acceptors. The N-H group can also act as a hydrogen bond donor. This imparts a degree of polarity to the molecule.

-

Fluorine Atom: The highly electronegative fluorine atom at the 6-position can influence the electron distribution of the aromatic system and participate in dipole-dipole interactions. Fluorine substitution can sometimes increase solubility in certain organic solvents.

-

Ethanone Group: The acetyl group (-C(O)CH3) at the 2-position introduces a polar carbonyl group, which can act as a hydrogen bond acceptor.

Based on this structure, a qualitative prediction of the solubility of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone in various organic solvents can be made.

Predicted Solubility Profile

While specific experimental data for 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone is not widely available in the public domain, a predictive solubility profile can be constructed based on the general behavior of benzimidazole derivatives and the principles of intermolecular forces.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the alcohol can act as both a hydrogen bond donor and acceptor, readily interacting with the nitrogen atoms and the N-H group of the benzimidazole ring, as well as the carbonyl group of the ethanone moiety. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | These solvents possess a significant dipole moment and can act as hydrogen bond acceptors, interacting favorably with the polar functionalities of the solute. DMSO is a particularly strong solvent for many organic compounds. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | While ethers have some polarity, their ability to engage in strong hydrogen bonding is limited, which may restrict the dissolution of the polar benzimidazole derivative. |

| Halogenated | Dichloromethane, Chloroform | Low to Moderate | These solvents are weakly polar and can engage in dipole-dipole interactions. However, their lack of hydrogen bonding capability will likely limit the solubility of the target compound. |

| Non-polar | Hexane, Toluene | Low | The non-polar nature of these solvents makes them poor candidates for dissolving a polar molecule like 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone, as the solute-solvent interactions would be significantly weaker than the solute-solute and solvent-solvent interactions. |

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The two primary methods for solubility determination are the thermodynamic (equilibrium) solubility assay and the kinetic solubility assay.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility. It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid phase.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for thermodynamic solubility determination.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium (typically 24 to 48 hours). A preliminary time-to-equilibrium study is recommended.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone of known concentrations in the respective organic solvent.

-

Analyze both the filtered sample and the standard solutions using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the filtered sample.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, µg/mL, or molarity (mol/L).

-

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Workflow for Kinetic Solubility Determination

Caption: Workflow for kinetic solubility determination.

Detailed Protocol:

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone in 100% DMSO (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

In a 96-well microplate, add the organic solvent of interest to each well.

-

Add a small volume of the DMSO stock solution to the wells to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effect.

-

-

Incubation and Measurement:

-

Incubate the plate at a controlled temperature (e.g., room temperature) with shaking for a short period (e.g., 1-2 hours).

-

Measure the turbidity of each well using a nephelometer or a plate reader. An increase in turbidity indicates precipitation.

-

-

Data Analysis:

-

The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

-

Conclusion

A comprehensive understanding of the solubility of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone is indispensable for its successful development as a potential therapeutic agent. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure, highlighting its likely favorable solubility in polar organic solvents. Furthermore, detailed, step-by-step protocols for the experimental determination of both thermodynamic and kinetic solubility have been presented. By employing these robust methodologies, researchers can generate the critical data needed to guide formulation development, ensure the reliability of biological screening, and ultimately accelerate the journey of this promising compound from the laboratory to the clinic.

References

- The information provided in this guide is based on established principles of physical chemistry and standard laboratory protocols for solubility determination. For further reading on the principles and methodologies discussed, the following resources are recommended: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure-Activity Relationships, and Methods. Academic Press. ICH Harmonised Tripartite Guideline. M9: Biopharmaceutics Classification System-Based Biowaivers. (2020). European Medicines Agency.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone

Introduction: The Structural Significance of a Privileged Scaffold

The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its structural similarity to natural purines allows it to interact effectively with various biological targets, leading to a wide spectrum of therapeutic applications, including antimicrobial, antiviral, and anticancer agents.[1][2][3] The compound 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone (Molecular Formula: C₉H₇FN₂O, Molecular Weight: 178.16 g/mol )[4][5] incorporates this key heterocycle, functionalized with a fluorine atom and an acetyl group. These modifications can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a compound of interest for drug discovery and development programs.[6][7][8]

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the unambiguous structural elucidation of such organic molecules.[2][9] This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone, grounded in the fundamental principles of NMR and supported by field-proven methodologies. We will explore not just the spectral data itself, but the underlying causality for the observed chemical shifts, multiplicities, and coupling constants, offering a robust framework for researchers and scientists in the pharmaceutical field.

Molecular Structure and Prototropic Tautomerism

A correct interpretation of the NMR spectra of benzimidazoles requires an understanding of their potential for prototropic tautomerism. The proton on the imidazole nitrogen (N-H) can rapidly exchange between the two nitrogen atoms (N1 and N3). In asymmetrically substituted benzimidazoles like the title compound, this exchange leads to two distinct tautomeric forms.

Figure 1: Prototropic Tautomerism. The equilibrium between the 6-fluoro (A) and 5-fluoro (B) tautomers.

In many solvents at room temperature, this exchange is fast on the NMR timescale, resulting in a time-averaged spectrum.[1][10] However, in polar aprotic solvents like DMSO-d₆, the tautomerization rate can be slower, and the equilibrium may favor one tautomer. For the purpose of this guide, we will analyze the spectrum based on the predominant 6-fluoro tautomer, while acknowledging the potential for averaging effects. The atom numbering used for assignments is shown below.

Figure 2: Numbering scheme for NMR assignments.

Experimental Protocol: A Self-Validating Methodology

The acquisition of high-quality, reproducible NMR data is paramount. The following protocol outlines a robust methodology for the analysis of benzimidazole derivatives.

1. Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively solubilizes a wide range of benzimidazoles and, critically, its hydrogen-bond accepting nature slows the exchange rate of the N-H proton, allowing it to be observed as a distinct, albeit often broad, signal at a characteristic downfield shift.[2][11]

-

Concentration: Weigh approximately 5-10 mg of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone and dissolve it in 0.6-0.7 mL of DMSO-d₆.

-

Internal Standard: DMSO-d₆ contains a residual proton signal (quintet at ~2.50 ppm) and a carbon signal (septet at ~39.5 ppm) that are commonly used for spectral referencing.[11][12] Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

2. NMR Data Acquisition

-

Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe for ¹H and ¹³C detection.

-

¹H NMR Parameters:

-

Experiment: Standard one-pulse (zg30) sequence.

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans (ns): 8-16, depending on concentration.

-

-

¹³C NMR Parameters:

-

Experiment: Proton-decoupled pulse sequence (e.g., zgpg30) to ensure all carbon signals appear as singlets.

-

Spectral Width: ~220 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024-4096, as ¹³C is an insensitive nucleus.

-

Figure 3: NMR Experimental Workflow. A standardized process from sample preparation to final analysis.

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The fluorine substituent at the C-6 position and the acetyl group at C-2 are the primary determinants of the observed chemical shifts and coupling patterns.

Table 1: ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| ~12.9 | br s | - | 1H | N1-H | The acidic proton on the nitrogen is highly deshielded due to the aromaticity of the ring and hydrogen bonding with the DMSO solvent, appearing as a broad singlet far downfield.[2] |

| ~7.75 | dd | J_HF = 9.5, J_HH = 2.4 | 1H | H-4 | This proton is ortho to the electron-donating N-H group and shows coupling to H-5 (ortho, small J) and a long-range coupling to the fluorine at C-6 (meta, J_HF). |

| ~7.65 | dd | J_HH = 8.7, J_HF = 4.8 | 1H | H-7 | This proton is ortho to the C-7a bridgehead carbon. It exhibits ortho coupling to H-5 and ortho coupling to the fluorine atom at C-6. |

| ~7.20 | ddd | J_HH = 8.7, J_HF = 9.2, J_HH = 2.4 | 1H | H-5 | This proton experiences coupling from three different nuclei: ortho coupling to H-4, ortho coupling to H-7, and a strong ortho coupling to the fluorine at C-6, resulting in a complex multiplet. |

| 2.65 | s | - | 3H | H-8 (CH₃) | The methyl protons of the acetyl group are adjacent to a carbonyl group and are not coupled to any other protons, thus appearing as a sharp singlet. |

¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum reveals the carbon framework of the molecule. A key feature is the direct and long-range coupling between the carbon nuclei and the fluorine atom (C-F coupling), which is highly diagnostic.

Table 2: ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | C-F Coupling (J_CF, Hz) | Assignment | Rationale |

| 195.5 | - | C-9 (C=O) | Carbonyl carbons are significantly deshielded and appear at the far downfield end of the spectrum.[1] |

| 159.0 | d, ¹J_CF ≈ 240 | C-6 | The carbon directly bonded to the highly electronegative fluorine atom is strongly deshielded and exhibits a very large one-bond C-F coupling constant. |

| 152.0 | - | C-2 | This imine-like carbon is part of the heterocyclic ring and is substituted with the acetyl group, leading to a downfield shift. |

| 138.0 | d, ³J_CF ≈ 12 | C-7a | A quaternary bridgehead carbon. The chemical shift is influenced by the attached nitrogen, and it shows a small three-bond coupling to fluorine. |

| 133.0 | d, ⁴J_CF ≈ 3 | C-3a | The second quaternary bridgehead carbon, showing a very small four-bond coupling to fluorine. |

| 115.5 | d, ²J_CF ≈ 25 | C-5 | This carbon is ortho to the fluorine-bearing carbon and shows a characteristic two-bond C-F coupling. |

| 114.0 | d, ²J_CF ≈ 25 | C-7 | Similar to C-5, this carbon is also ortho to the C-F bond and displays a significant two-bond coupling constant. |

| 101.0 | d, ³J_CF ≈ 9 | C-4 | This carbon is meta to the fluorine atom and is shifted upfield relative to the other aromatic CH carbons, showing a smaller three-bond C-F coupling. |

| 26.5 | - | C-8 (CH₃) | The methyl carbon of the acetyl group appears in the typical upfield aliphatic region. |

The Role of Advanced 2D NMR Techniques

While 1D NMR is powerful, complex structures benefit from 2D NMR experiments for unambiguous assignment.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. A COSY spectrum would show cross-peaks connecting H-4 with H-5, and H-5 with H-7, confirming their connectivity within the benzene ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would definitively link the signals at δH 7.75, 7.65, 7.20, and 2.65 to their corresponding carbon signals at δC 101.0, 114.0, 115.5, and 26.5, respectively.

Figure 4: 2D NMR Connectivity. Visualizing how COSY and HSQC experiments confirm structural assignments.

Conclusion

The comprehensive NMR analysis of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone provides a clear and detailed picture of its molecular structure. The ¹H spectrum is characterized by distinct aromatic signals whose multiplicities are dictated by both H-H and H-F coupling, a downfield N-H proton, and an upfield acetyl singlet. The ¹³C spectrum is notable for the large one-bond C-F coupling constant at C-6 and smaller, long-range couplings to adjacent carbons, which serve as powerful diagnostic tools. This guide demonstrates how a systematic approach, combining robust experimental protocol with a deep understanding of spectral principles, allows for the confident structural elucidation of complex heterocyclic molecules, an essential capability in the field of drug discovery and development.

References

-

Gomez, C. I. N., et al. (2014). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available at: [Link]

-

Nieto, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central. Available at: [Link]

-

Kihel, A. E., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. Available at: [Link]

-

Gomez, C. I. N., et al. (2014). Calculated and experimental 13C chemical shifts of the imidazole and substituent parts. ResearchGate. Available at: [Link]

-

Demir, S., et al. (2020). 1H NMR 13C NMR shifts of benzimidazole Schiff base ligands and their metal complexes in ppm. ResearchGate. Available at: [Link]

-

Pinto, D. C. G. A., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available at: [Link]

-

Supporting Information for a Wiley-VCH publication. (2007). General Information on NMR spectra recording. Available at: [Link]

-

Table of 1H NMR and 13C NMR data in DMSO-d6. ResearchGate. Available at: [Link]

-

Supporting Information for a Royal Society of Chemistry publication. (n.d.). Characterization of benzimidazole derivatives. Available at: [Link]

-

Williamson, K. L., & Johnson, W. S. (1961). The N.m.r. Spectra of Heterocyclic Compounds. The Journal of Organic Chemistry. Available at: [Link]

-

Aryal, S. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Available at: [Link]

-

National Institutes of Health. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. NIH. Available at: [Link]

-

Chemistry LibreTexts. (2022). NMR Spectroscopy. Available at: [Link]

-

Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Available at: [Link]

-

SpectraBase. (n.d.). 2-(4-Fluorophenyl)-1H-benzimidazole. Available at: [Link]

-

Mavrova, A., et al. (2016). Synthesis of some novel benzimidazol-2-one derivatives. World Science. Available at: [Link]

-

ResearchGate. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Available at: [Link]

-

Sinfoo Biotech. (n.d.). 1-(6-fluoro-1h-benzimidazol-2-yl)ethanone. Available at: [Link]

-

National Institutes of Health. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. NIH. Available at: [Link]

-

National Institutes of Health. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. NIH. Available at: [Link]

-

ResearchGate. (2012). 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone. Available at: [Link]

-

National Institutes of Health. (2016). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. NIH. Available at: [Link]

-

PubMed. (2016). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Available at: [Link]

-

PubMed. (2009). Discovery of novel 2-(pyridine-2-yl)-1H-benzimidazole derivatives as potent glucokinase activators. Available at: [Link]

-

National Institutes of Health. (2012). 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone. NIH. Available at: [Link]

-

Beilstein Journals. (n.d.). Search Results for Benzimidazole NMR. Available at: [Link]

-

Adıyaman University Journal of Science. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and Theoretical Methods. Available at: [Link]

Sources

- 1. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(6-fluoro-1h-benzimidazol-2-yl)ethanone,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. scbt.com [scbt.com]

- 6. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of novel 2-(pyridine-2-yl)-1H-benzimidazole derivatives as potent glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. microbenotes.com [microbenotes.com]

- 10. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. rsc.org [rsc.org]

mass spectrometry analysis of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone, a compound of interest within pharmaceutical research and development due to its benzimidazole core. Benzimidazole derivatives are known for a wide range of biological activities, making their precise characterization essential.[1][2][3][4] This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into methodology, fragmentation analysis, and data interpretation.

Analyte Profile: 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone

A foundational understanding of the analyte's properties is critical for method development. The key characteristics are summarized below.

| Property | Value | Source |

| Chemical Name | 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone | N/A |

| CAS Number | 177407-11-3 | [5] |

| Molecular Formula | C₉H₇FN₂O | [6][7] |

| Molecular Weight | 178.17 g/mol | [7] |

| Chemical Structure |  | N/A |

Core Analytical Workflow

A robust analytical workflow ensures reproducibility and data integrity. The process begins with meticulous sample preparation and proceeds through instrumental analysis to final data interpretation. The following diagram outlines the recommended workflow for analyzing 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone.

Caption: High-level workflow for the MS analysis of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone.

Part 1: Sample Preparation and Chromatography

The quality of analytical data is directly dependent on the integrity of the sample preparation process.

Solvent Selection: Due to the presence of nitrogen-containing heterocyclic rings, 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone is expected to be soluble in common polar organic solvents.

-

Primary Choice: Methanol or Acetonitrile (HPLC or MS-grade).

-

Rationale: These solvents are compatible with both Electrospray Ionization (ESI) and reversed-phase chromatography, minimizing interference and ensuring efficient ionization.

Protocol 1: Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone standard. Dissolve in 1.0 mL of methanol in a calibrated volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. Transfer 10 µL of the stock solution into a vial containing 990 µL of 50:50 methanol:water. This solution is suitable for direct infusion or LC-MS injection.

-

LC-MS Mobile Phase Consideration: For liquid chromatography, a mobile phase consisting of water and acetonitrile/methanol with a common additive like 0.1% formic acid is recommended. The acid serves to protonate the analyte in solution, promoting the formation of [M+H]⁺ ions essential for positive mode ESI.[8]

Part 2: Mass Spectrometry Methodology

The choice of instrumentation and ionization technique is paramount. For this analysis, a high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended to leverage accurate mass measurements for formula determination.

Ionization Method: Electrospray Ionization (ESI)

-

Rationale: ESI is the preferred method for polar, nitrogen-containing compounds.[8][9] The benzimidazole structure contains multiple sites (imidazole nitrogens) that are readily protonated in the ESI source, leading to a strong signal for the [M+H]⁺ ion in positive ion mode. Atmospheric Pressure Chemical Ionization (APCI) can be considered as a complementary technique, particularly if the compound exhibits lower polarity in certain matrices.[10]

Protocol 2: Direct Infusion MS Analysis

-

System Preparation: Calibrate the mass spectrometer according to the manufacturer's protocol using the recommended calibration solution.

-

Infusion Setup: Set up a syringe pump to directly infuse the 10 µg/mL working solution at a flow rate of 5-10 µL/min.

-

MS1 Acquisition (Full Scan): Acquire data in positive ESI mode. Scan a mass range that comfortably brackets the expected molecular ion (e.g., m/z 50-300). The expected protonated molecule [C₉H₇FN₂O + H]⁺ has a monoisotopic mass of 179.0615 Da.

-

MS2 Acquisition (Tandem MS): Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 179.06) as the precursor. Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and generate a comprehensive fragmentation spectrum.

Table 1: Recommended Starting MS Parameters (ESI+)

| Parameter | Recommended Value | Rationale |

| Ionization Mode | Positive Electrospray (ESI+) | Promotes protonation of the nitrogen-containing benzimidazole core. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume and ion generation. |

| Nebulizer Gas (N₂) Flow | 1.5 - 2.5 L/min | Assists in droplet formation. |

| Drying Gas (N₂) Flow | 8 - 12 L/min | Facilitates solvent evaporation and ion desolvation. |

| Drying Gas Temperature | 300 - 350 °C | Ensures efficient desolvation of the analyte ions. |

| Collision Energy (for MS2) | 10 - 40 eV (Ramp) | A ramp allows for the observation of both low-energy (stable) and high-energy fragments. |

| Mass Analyzer | TOF or Orbitrap | Provides high resolution and mass accuracy for confident identification. |

Part 3: Predicted Fragmentation Pathways

The fragmentation pattern provides a structural fingerprint of the molecule. For 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone, fragmentation is predicted to occur via two primary pathways originating from the protonated molecular ion ([M+H]⁺ at m/z 179.06).

Pathway A: Alpha-Cleavage of the Ketone This is a classic fragmentation mechanism for ketones, involving the homolytic cleavage of the bond alpha to the carbonyl group.[11][12][13]

-

Loss of a Methyl Radical: The bond between the carbonyl carbon and the methyl group cleaves, resulting in the loss of a neutral methyl radical (•CH₃, 15 Da).[14]

-

Formation of the Acylium Ion: This cleavage generates a highly stable, resonance-stabilized acylium ion at m/z 164.04 . This fragment is often a prominent peak in the spectra of methyl ketones.[15]

Pathway B: Fragmentation of the Benzimidazole Core The benzimidazole ring system itself undergoes characteristic fragmentation.

-

Loss of Carbon Monoxide: The acylium ion (m/z 164.04) can further fragment by losing a neutral carbon monoxide molecule (CO, 28 Da), yielding a fragment at m/z 136.05 .

-

Loss of Hydrogen Cyanide: A hallmark of benzimidazole fragmentation is the elimination of a neutral hydrogen cyanide molecule (HCN, 27 Da).[16][17] This can occur from the m/z 136.05 fragment, leading to a smaller ion at m/z 109.04 .

The following diagram illustrates these predicted fragmentation pathways.

Caption: Predicted MS/MS fragmentation pathways for 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone.

Table 2: Summary of Predicted Key Fragments

| m/z (Monoisotopic) | Elemental Composition | Description | Pathway |

| 179.0615 | C₉H₈FN₂O⁺ | Protonated Molecular Ion [M+H]⁺ | - |

| 164.0384 | C₈H₅FN₂O⁺ | Acylium ion formed by loss of •CH₃ | A |

| 136.0458 | C₇H₅FN₂⁺ | Fragment from loss of CO from acylium ion | B |

| 109.0400 | C₆H₄FN⁺ | Fragment from loss of HCN from benzimidazole core | B |

| 43.0184 | C₂H₃O⁺ | Acetyl cation (CH₃CO⁺), possible minor fragment | A |

Part 4: Data Interpretation and System Validation

Accurate Mass and Isotopic Pattern: The primary confirmation of the compound's identity comes from comparing the experimentally measured mass of the [M+H]⁺ ion with its theoretical mass. For C₉H₇FN₂O, the theoretical monoisotopic mass is 178.0546 Da, making the [M+H]⁺ ion 179.0615 Da. A high-resolution instrument should provide a mass measurement with an error of less than 5 ppm. The isotopic pattern should also match the theoretical distribution for the proposed formula.

Trustworthiness through Validation: To ensure the reliability of the results, the analytical system must be validated.

-

Mass Calibration: The instrument must be calibrated across the mass range of interest immediately prior to analysis.

-

System Suitability Test (SST): Before running the sample, inject a known standard (e.g., caffeine, reserpine, or a compound with similar properties) to verify instrument sensitivity, peak shape, and mass accuracy. This confirms the system is performing as expected.

-

Blanks: Run solvent blanks between samples to check for carryover and system contamination.

Conclusion

The mass spectrometric analysis of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone is straightforward when a systematic approach is employed. By leveraging high-resolution mass spectrometry with electrospray ionization, confident identification is readily achievable. The fragmentation pattern is predicted to be dominated by a characteristic alpha-cleavage of the ketone side chain to form a stable acylium ion, followed by subsequent losses of CO and HCN from the core benzimidazole structure. The methodologies and insights provided in this guide serve as a robust starting point for researchers in the detailed characterization and quantification of this and structurally related compounds.

References

- Hida, M., et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of Heterocyclic Chemistry, 31(1), 35-38.

-

Sparkman, O. D. (2021). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at: [Link]

-

El kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7422-7426. Available at: [Link]

-

Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. Available at: [Link]

-

ChemistNate. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. Available at: [Link]

-

Krajsovszky, G., et al. (2022). Electrospray ionization-tandem mass spectrometric study of fused nitrogen-containing ring systems. Journal of Mass Spectrometry, 57(6), e4838. Available at: [Link]

-

El kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7422-7426. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry. Organic Chemistry at CU Boulder. Available at: [Link]

-

MDPI. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(15), 4995. Available at: [Link]

-

Ibrahim, M. A., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 61-70. Available at: [Link]

-

University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]

-

LibreTexts Chemistry. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Available at: [Link]

-

ACS Publications. (2023). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society. Available at: [Link]

-

Sinfoo Biotech. (n.d.). 1-(6-fluoro-1h-benzimidazol-2-yl)ethanone. Available at: [Link]

-

ChemRxiv. (2020). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. Available at: [Link]

-

ResearchGate. (2022). Mass fragmentation pattern of 4a. Available at: [Link]

-

RS Global. (2016). SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. Available at: [Link]

-

World Science. (2016). SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. Available at: [Link]

-

Bocelent. (n.d.). 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone. Available at: [Link]

-

National Institutes of Health (NIH). (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Available at: [Link]

-

Eötvös Loránd University. (n.d.). INTRODUCTION TO BIOLOGICAL MASS SPECTROMETRY I. Available at: [Link]

-

Dhaka University Journal of Pharmaceutical Sciences. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Available at: [Link]

-

PubChem. (n.d.). 6-Fluoro-1,2-benzothiazol-3(2H)-one. Available at: [Link]

Sources

- 1. rsglobal.pl [rsglobal.pl]

- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. banglajol.info [banglajol.info]

- 4. Buy (6-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol (EVT-15430681) [evitachem.com]

- 5. scbt.com [scbt.com]

- 6. 1-(6-fluoro-1h-benzimidazol-2-yl)ethanone,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 8. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. scispace.com [scispace.com]

- 17. journalijdr.com [journalijdr.com]

Navigating the Synthesis and Supply of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone: A Technical Guide for Researchers

Introduction: The Significance of Fluorinated Benzimidazoles in Modern Drug Discovery

For researchers, scientists, and drug development professionals, the benzimidazole scaffold represents a cornerstone in medicinal chemistry. Its versatile structure has given rise to a multitude of therapeutic agents. The strategic incorporation of a fluorine atom, as seen in 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone, can significantly enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and membrane permeability. This guide provides an in-depth technical overview of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone, a key building block for the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors. We will explore its commercial availability, delve into its synthesis and characterization, and discuss its potential applications in drug discovery, with a focus on providing practical insights for laboratory work.

Commercial Availability and Sourcing

Acquiring high-purity starting materials is a critical first step in any research and development workflow. 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone, identified by CAS Number 177407-11-3 , is available from a number of specialized chemical suppliers. The following table provides a comparative overview of some of the key commercial sources for this compound. Researchers are advised to request a certificate of analysis (CoA) from their chosen supplier to verify purity and identity.

| Supplier | Purity | Available Quantities | Additional Notes |

| Santa Cruz Biotechnology | >98% | Inquire | Research use only.[1] |

| ChemBridge Corporation | Custom | Inquire | Available for screening and synthesis. |

| Sinfoo Biotech | >98% | Inquire | Product number A144725.[2] |

| BIOFOUNT | >98% | Inquire | Available as the hydrochloride salt.[3] |

| Huateng Pharma | Custom | Inquire | Inquire for availability and pricing. |

Synthesis and Characterization: A Detailed Protocol

The synthesis of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone can be achieved through the condensation of a substituted o-phenylenediamine with an appropriate carboxylic acid or its derivative. The following protocol is a representative method based on established benzimidazole synthesis literature.[4]

Experimental Protocol: Synthesis of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone

Materials:

-

4-Fluoro-1,2-phenylenediamine

-

Ethyl acetoacetate

-

Polyphosphoric acid (PPA)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-fluoro-1,2-phenylenediamine (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Condensation: Slowly add polyphosphoric acid (PPA) (10-15 times the weight of the diamine) to the mixture with stirring. The addition of PPA is exothermic and should be done cautiously.

-

Heating: Heat the reaction mixture to 130-140°C and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

-